![molecular formula C13H23NO3 B6298537 tert-Butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate CAS No. 2168171-77-3](/img/structure/B6298537.png)

tert-Butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

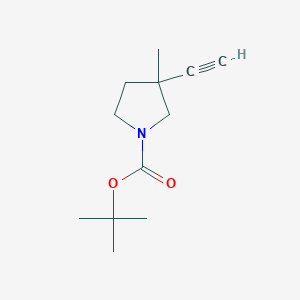

T-Butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate is a chemical compound with the CAS Number: 2168171-77-3 . It has a molecular weight of 241.33 . The IUPAC name for this compound is tert-butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-13(9-14)6-4-5-10(15)7-13/h10,15H,4-9H2,1-3H3 . This indicates that the compound has a spirocyclic structure with a nitrogen atom and a hydroxy group attached to the spiro carbon.Physical and Chemical Properties Analysis

The compound has a molecular weight of 241.33 . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

Synthesis Routes : t-Butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate has been synthesized through efficient and scalable methods, providing a convenient entry point to novel compounds and accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).

Stereochemistry and Synthesis of Isomers : The compound's stereochemistry is significant in the synthesis of various isomers, useful in the preparation of pharmacologically important alkaloids (Ibuka et al., 1981).

Enantioselective Microbial Reduction : Enantioselective microbial reduction methods have been used to produce specific isomers of similar compounds, indicating potential for fine-tuning molecular structures for specific applications (Patel et al., 2005).

Amino Acid Analogues Synthesis : Synthesis of amino acid analogues using this compound's structure showcases its potential in drug design and biochemistry (Radchenko et al., 2010).

NMR Spectroscopy for Configuration Assignment : The use of NMR spectroscopy for determining the absolute configuration of derivatives of t-Butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate illustrates its importance in structural analysis (Jakubowska et al., 2013).

Applications in Drug Discovery and Design

Anticonvulsant Properties : Certain derivatives of this compound have been synthesized and examined for anticonvulsant properties, indicating its potential in developing new treatments for seizure disorders (Kamiński et al., 2008).

Spirocyclic Scaffold in Medicinal Chemistry : The 1-azaspiro[4.4]nonane scaffold, closely related to t-Butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate, is prominent in organic and medicinal chemistry for its potential in the construction of carbocyclic and aza-heterocyclic compounds (Bejarano et al., 2022).

Asymmetric Synthesis for Drug Discovery : Asymmetric synthesis of derivatives of this compound is crucial in modern drug discovery, highlighting its role in the preparation of enantiomerically pure pharmaceutical compounds (Reddy et al., 2019).

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-13(9-14)6-4-5-10(15)7-13/h10,15H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRVVZWCZWXOPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CCCC(C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B6298456.png)

![(S)-3-(tert-butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxapho sphole](/img/structure/B6298464.png)

![3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B6298468.png)

![(2S,2'S,3S,3'S)-3,3'-di-tert-Butyl-2,2'-diethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B6298485.png)

![(2R,3R)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B6298488.png)

![(2R,3R)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B6298496.png)

![(2R,3S)-3-(tert-butyl)-2-(di-tert-butylphosphino)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B6298511.png)

![(2R,2'R,3R,3'R)-3,3'-di-tert-butyl-4,4'-bis(2,6-dimethoxyphenyl)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole](/img/structure/B6298512.png)

![Ethyl 3-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B6298533.png)